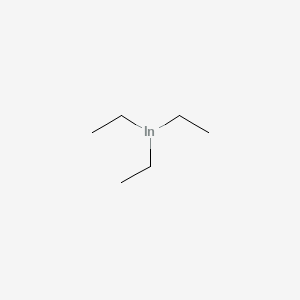

Triethylindium

Descripción general

Descripción

Triethylindium is an organometallic compound with the chemical formula C₆H₁₅In. It is a colorless liquid that is highly reactive and sensitive to oxidation and hydrolysis . This compound is primarily used in the semiconductor industry for the preparation of indium phosphide layers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triethylindium can be synthesized by reacting indium (III) bromide with a diethyl ether solution of ethylmagnesium bromide. The reaction proceeds as follows :

InBr3+3C2H5MgBr→In(C2H5)3+3MgBr2

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of Grignard reagents under inert gas protection to prevent unwanted reactions with moisture or oxygen .

Types of Reactions:

Oxidation: this compound is highly sensitive to oxidation, reacting readily with oxygen to form indium oxides.

Hydrolysis: It reacts vigorously with water to produce diethylindium hydroxide and ethane :In(C2H5)3+H2O→In(C2H5)2OH+C2H6

Substitution: this compound can undergo substitution reactions with halomethanes to form diethylindium halides.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to air or oxygen.

Hydrolysis: Requires the presence of water or moisture.

Substitution: Involves halomethanes under controlled conditions.

Major Products Formed:

Diethylindium hydroxide: from hydrolysis.

Diethylindium halides: from substitution reactions with halomethanes.

Aplicaciones Científicas De Investigación

Semiconductor Industry

Thin Film Deposition:

Triethylindium is extensively used in atomic layer deposition (ALD) processes for creating thin films of indium oxide (In₂O₃) and indium phosphide (InP). These materials are crucial for various electronic devices, including transistors, solar cells, and light-emitting diodes (LEDs) due to their excellent electrical and optical properties.

-

Indium Oxide Films:

- TEIn serves as a precursor for the deposition of indium oxide films, which are used as transparent conducting oxides in optoelectronic devices. Research has shown that using TEIn in ALD allows for precise control over film thickness and morphology, leading to high-quality layers suitable for applications in displays and photovoltaic devices .

-

Indium Phosphide Layers:

- InP is vital for high-speed electronics and photonics. TEIn is utilized to deposit indium phosphide layers through metal-organic chemical vapor deposition (MOCVD), contributing to the development of advanced semiconductor devices .

Research Applications

Catalysis:

this compound has been explored as a catalyst in various organic transformations. Its Lewis acid properties enable it to facilitate reactions that are otherwise challenging under standard conditions.

- Organic Synthesis:

Case Studies

Case Study 1: ALD of Indium Oxide Thin Films

A study investigated the growth temperature influence on In₂O₃ thin films deposited via ALD using TEIn as a precursor. The results indicated that optimizing growth conditions significantly enhanced the electrical properties of the films, making them suitable for electron transport layers in perovskite solar cells .

Case Study 2: Semiconductor Device Fabrication

Research demonstrated the successful application of TEIn in MOCVD processes for fabricating high-quality InP layers. The study highlighted how varying deposition parameters influenced the crystalline quality and electronic properties of the resulting semiconductor devices, showcasing TEIn's versatility .

Mecanismo De Acción

The mechanism of action of triethylindium involves its high reactivity with oxygen and water. Upon exposure, it undergoes rapid oxidation or hydrolysis, leading to the formation of indium oxides or hydroxides. These reactions are crucial in its application for thin-film deposition in the semiconductor industry, where controlled oxidation or hydrolysis is used to achieve the desired material properties .

Comparación Con Compuestos Similares

Trimethylindium (C₃H₉In): Another organoindium compound used in the semiconductor industry.

Triethylgallium (C₆H₁₅Ga): Similar in structure to triethylindium but contains gallium instead of indium.

Uniqueness of this compound: this compound is unique due to its high reactivity and specific application in the deposition of indium phosphide layers. Its ability to form high-quality thin films makes it indispensable in the semiconductor industry .

Actividad Biológica

Triethylindium (TEI) is an organometallic compound with the formula . It has garnered interest in various fields, particularly in materials science and organic synthesis. However, its biological activity has also been a subject of investigation, revealing potential applications in medicinal chemistry and antimicrobial treatments.

This compound is a colorless liquid at room temperature and is known for its reactivity, particularly in forming indium-based compounds. Its structure consists of three ethyl groups bonded to an indium atom, which influences its chemical behavior and biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.68 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 155 °C |

| Density | 0.92 g/cm³ |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a study indicated that certain triethylammonium compounds exhibit activity against Staphylococcus aureus and Bacillus cereus , comparable to norfloxacin, including effectiveness against methicillin-resistant strains . This suggests that TEI derivatives could be explored as alternatives or adjuncts to existing antibiotics.

Cytotoxicity and Hemocompatibility

The cytotoxic effects of this compound have also been investigated. Research indicates that some derivatives demonstrate low hemolytic activity and cytotoxicity towards Chang Liver cells, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies on Biological Activity

A detailed case study involving the synthesis of this compound derivatives explored their biological activity against various pathogens. The study reported that modifications to the TEI structure significantly influenced its antibacterial properties, with certain derivatives showing enhanced activity against multidrug-resistant bacteria .

Table 2: Biological Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative A | E. coli | 0.03 mg/mL |

| This compound Derivative B | S. aureus | 0.125 mg/mL |

| This compound Derivative C | B. cereus | 0.25 mg/mL |

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve interference with bacterial cell wall synthesis or disruption of cellular processes. The presence of indium in the compound may play a critical role in its interaction with biological systems, potentially leading to the inhibition of essential enzymes or pathways.

Future Directions in Research

Given the promising findings regarding the biological activity of this compound and its derivatives, further research is warranted. Potential areas for exploration include:

- Structure-Activity Relationship (SAR) Studies : Investigating how different structural modifications affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety of TEI derivatives in animal models.

- Mechanistic Studies : Understanding the precise biochemical pathways affected by TEI compounds.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Triethylindium reacts vigorously with water, exhibiting distinct behavior under varying temperature conditions:

-

Cold Water Reaction (≤25°C):

In(C₂H₅)₃ + H₂O → In(C₂H₅)₂OH + C₂H₆↑

This reaction produces diethylindium hydroxide and ethane gas . -

Hot Water Reaction (90°C):

At elevated temperatures, this compound undergoes complete decomposition. The products are not explicitly detailed but likely include indium oxides and additional hydrocarbons .

Key Observations:

-

The reaction rate accelerates with temperature, leading to rapid hydrolysis in hot water .

-

The exothermic nature of hydrolysis necessitates careful handling under inert conditions .

Oxidation and Pyrophoric Behavior

This compound is pyrophoric, igniting spontaneously upon exposure to air:

-

Combustion Reaction:

While the exact stoichiometry varies, the general combustion pathway involves:

In(C₂H₅)₃ + O₂ → In₂O₃ + CO₂ + H₂O

This reaction releases significant heat, contributing to its use in pyrophoric applications .

Experimental Data:

| Property | Value | Reference |

|---|---|---|

| Autoignition Temperature | Ambient conditions | |

| Hazard Class (UN) | 4.2 (Spontaneously combustible) |

Substitution Reactions

This compound participates in substitution reactions with halomethanes (CH₃X, where X = Cl, Br, I):

-

General Reaction:

In(C₂H₅)₃ + CH₃X → In(C₂H₅)₂X + C₂H₅CH₃

This yields diethylindium halides and propane .

Mechanistic Insight:

-

The reaction proceeds via nucleophilic displacement, where the halide replaces an ethyl group.

-

Substitution efficiency depends on the halogen’s electronegativity, with iodine showing higher reactivity than chlorine .

Stability in Organic Solvents

This compound remains stable in anhydrous organic solvents (e.g., benzene, diethyl ether) but decomposes in polar or protic solvents:

-

Monomeric Structure:

In benzene solutions, this compound exists as a monomer, as confirmed by cryoscopic studies .

Decomposition Pathway in Protic Solvents:

In(C₂H₅)₃ + ROH → In(C₂H₅)₂OR + C₂H₆↑

(R = alkyl group)

Key Reaction in Semiconductor Manufacturing:

This compound is used in metalorganic chemical vapor deposition (MOCVD) to produce indium phosphide (InP) layers:

In(C₂H₅)₃ + PH₃ → InP + 3C₂H₆↑

This reaction occurs at high temperatures (500–800°C) under controlled conditions .

Performance Metrics:

| Parameter | Value | Reference |

|---|---|---|

| Purity (Electronic Grade) | Up to 99.999% | |

| Deposition Efficiency | >95% |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing high-purity triethylindium, and how can reproducibility be ensured?

- Methodological Answer : Synthesis requires strict control of moisture/oxygen levels (e.g., Schlenk line or glovebox techniques) and stoichiometric ratios. Purification via vacuum distillation or sublimation is essential. Reproducibility hinges on documenting reaction conditions (temperature, solvent purity, inert gas flow rates) and cross-verifying purity using NMR, FTIR, and elemental analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be addressed?

- Methodological Answer : Use a combination of H/C NMR (to confirm ethyl group coordination), FTIR (for In-C bond vibrations), and mass spectrometry. Discrepancies in peak assignments (e.g., unexpected adducts in MS) require re-evaluation of sample preparation (e.g., solvent residues) or calibration against reference spectra .

Q. How can air sensitivity of this compound be mitigated during experimental handling?

- Methodological Answer : Implement rigorous inert-atmosphere techniques (glovebox, Schlenk lines). Use moisture traps for solvents/gases and monitor oxygen levels via gas sensors. Pre-test reactivity by exposing small aliquots to controlled humidity and analyzing decomposition products via TGA/DSC .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of this compound in MOCVD for defect-free indium nitride (InN) growth?

- Methodological Answer : In-situ mass spectrometry and X-ray diffraction during MOCVD can track decomposition pathways. Adjust precursor vapor pressure and substrate temperature to minimize carbon incorporation. Compare defect densities (via TEM/PL spectroscopy) under varying gas-phase ratios of this compound to ammonia .

Q. How do computational models (DFT, MD) enhance understanding of this compound’s surface interactions in thin-film deposition?

- Methodological Answer : DFT simulations can predict adsorption energetics on semiconductor surfaces (e.g., GaAs vs. Si). Validate models with experimental XPS/LEED data. For MD, parameterize force fields using crystallographic data and compare simulated deposition patterns with AFM results .

Q. What statistical approaches resolve contradictions in this compound’s thermodynamic data (e.g., vapor pressure vs. temperature)?

- Methodological Answer : Apply multivariate regression to reconcile discrepancies across datasets. Use error propagation analysis to identify outlier sources (e.g., impurities in vapor pressure measurements). Cross-reference with Knudsen effusion or transpiration method data .

Q. How can isotopic labeling (C/H) elucidate decomposition pathways of this compound under laser ablation?

- Methodological Answer : Synthesize C-labeled this compound and track fragmentation patterns via time-resolved mass spectrometry. Compare with unlabeled samples to distinguish primary decomposition products (e.g., ethylene vs. ethane) and validate using kinetic isotope effect models .

Q. Data Analysis & Presentation

Q. What are best practices for presenting this compound’s thermal stability data to ensure reproducibility?

- Methodological Answer : Report TGA/DSC curves with baseline corrections and heating rates. Include raw data in supplementary files (e.g., .csv formats) and specify instrument calibration protocols. Use error bars from triplicate runs and cite reference materials (e.g., indium metal melting point validation) .

Q. How should researchers design experiments to distinguish ligand-based vs. metal-centered reactivity in this compound adducts?

- Methodological Answer : Compare reactivity with Lewis acids (e.g., B(CF)) vs. bases (e.g., PMe). Monitor adduct formation via H NMR chemical shift changes and corroborate with X-ray crystallography. Use Mulliken charge analysis (DFT) to quantify electron redistribution .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical for large-scale this compound synthesis in academic labs?

- Methodological Answer : Conduct hazard assessments for pyrophoric risks and install explosion-proof ventilation. Train personnel in spill containment (e.g., sand/vermiculite) and emergency shutdown procedures. Document LD/LC data and ensure waste neutralization protocols comply with institutional guidelines .

Propiedades

IUPAC Name |

triethylindigane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.In/c3*1-2;/h3*1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRPZROOJRIMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[In](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061281 | |

| Record name | Indium, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Akzo Nobel MSDS] | |

| Record name | Triethylindium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

923-34-2 | |

| Record name | Triethylindium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium, triethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium, triethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium, triethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylindium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.